Product packaging for Dihydronarwedine-d3(Cat. No.:)

Dihydronarwedine-d3

Cat. No.: B1157467
M. Wt: 290.37
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Galanthamine (B1674398) and Related Alkaloids in Research

The Amaryllidaceae family of plants, which includes well-known species such as daffodils, snowdrops, and red spider lilies, is a rich source of a unique class of nitrogen-containing specialized metabolites known as Amaryllidaceae alkaloids (AAs). nih.govwikipedia.orgub.edursc.org For centuries, extracts from these plants have been utilized in various forms of traditional medicine. nih.gov To date, researchers have isolated and identified over 650 distinct AAs, which are classified into several structural types, including galanthamine, lycorine, crinine, and tazettine, among others. nih.govub.edunih.gov This structural diversity gives rise to a wide array of biological activities, making them a significant area of focus for phytochemical and pharmacological research. nih.govinrae.fr

Among this extensive family of compounds, galanthamine stands out as a paramount example of a successful therapeutic agent derived from a natural source. nih.govnih.gov It is an alkaloid that can be extracted from the bulbs and flowers of several Amaryllidaceae plants or produced synthetically. wikipedia.orgtandfonline.com Galanthamine is a selective, reversible, and competitive inhibitor of the acetylcholinesterase (AChE) enzyme. medchemexpress.comscielo.brmedchemexpress.com This activity has led to its approval and use in treating the symptoms of mild to moderate Alzheimer's disease. nih.govnih.govfrontiersin.org Beyond galanthamine, other related alkaloids are under active investigation for their therapeutic potential. For instance, compounds like lycorine, haemanthamine, and narciclasine (B1677919) have been identified as lead molecules in anticancer research, while others have shown promising antiviral properties. nih.govrsc.orgnih.gov The ongoing study of these alkaloids continues to reveal their potential in drug discovery. nih.gov

Significance of Deuterated Analogs in Chemical and Biochemical Investigations

In the fields of chemistry and biology, deuterated reagents and compounds have become indispensable tools for research. clearsynth.com Deuteration is the process of replacing one or more hydrogen atoms (H) in a molecule with deuterium (B1214612) (D), a stable, non-radioactive heavy isotope of hydrogen. clearsynth.compharmaffiliates.com While deuterium behaves very similarly to hydrogen in most chemical reactions, its slightly greater mass imparts unique properties that are valuable for scientific investigation. clearsynth.comnih.gov

The incorporation of deuterium into molecules creates isotopically labeled compounds that serve as powerful probes in a variety of studies. clearsynth.com One of their most critical applications is as internal standards for analytical quantification, particularly in mass spectrometry (MS) combined with gas chromatography (GC) or liquid chromatography (LC). pharmaffiliates.comthalesnano.comcaymanchem.com Because deuterated standards are chemically almost identical to their non-deuterated counterparts but have a different mass, they can be added to a sample in a known quantity to greatly improve the accuracy and reliability of measurements. thalesnano.com

Furthermore, deuterated analogs are crucial for elucidating metabolic pathways and reaction mechanisms. medchemexpress.comclearsynth.comsynmr.in By labeling a molecule with deuterium, scientists can track the fate of specific atoms through complex biological or chemical processes. clearsynth.comthalesnano.com This allows for detailed studies of drug metabolism, protein folding, and reaction kinetics. clearsynth.comsynmr.in The substitution of hydrogen with deuterium can also affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect, which can be exploited to enhance the metabolic stability and pharmacokinetic profiles of drug molecules. medchemexpress.comnih.gov

Identification and Nomenclature of Dihydronarwedine-d3 as Galanthamine-O-methyl-d3

This compound is a stable isotope-labeled compound used in scientific research. It is identified as Galanthamine-O-methyl-d3 , often referred to simply as Galanthamine-d3. medchemexpress.comcaymanchem.com This nomenclature indicates that it is a form of the Amaryllidaceae alkaloid galanthamine in which the three hydrogen atoms on the O-methyl (methoxy) group have been replaced with deuterium atoms. caymanchem.com

The primary application of Galanthamine-O-methyl-d3 is to serve as an internal standard for the precise quantification of galanthamine in biological and research samples using GC- or LC-MS methods. caymanchem.com Its use is essential for pharmacokinetic studies, therapeutic drug monitoring, and other research contexts where accurate measurement of galanthamine concentrations is required. medchemexpress.com

The chemical properties of Galanthamine-O-methyl-d3 are detailed in the table below.

PropertyValue
Formal Name(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo nih.govfrontiersin.orgbenzofuro[4,3-cd]azepin-6-ol caymanchem.com
SynonymsGalanthamine-d3, Galanthamine-O-methyl-d3 medchemexpress.com
Molecular FormulaC17H18D3NO3 caymanchem.com
Formula Weight290.38 nih.gov
Purity≥99% deuterated forms (d1-d3) caymanchem.com
Physical StateSolid caymanchem.com

Properties

Molecular Formula

C₁₇H₁₈D₃NO₃

Molecular Weight

290.37

Synonyms

(4aS,8aR)-4a,5,7,8,9,10,11,12-Octahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one-d3;  3-Deoxy-1,2-dihydro-3-oxo-galanthamine-d3;  2-Deoxy-2-oxo-lycoramine-d3;  Deoxyoxo-lycoramine-d3;  6H-Benzofuro[3a,3,2-ef][2]benzazepine, Galantha

Origin of Product

United States

Advanced Synthetic Methodologies of Dihydronarwedine D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The targeted placement of deuterium atoms within the Dihydronarwedine (B1639110) framework requires carefully designed synthetic routes. These strategies often involve either the late-stage introduction of deuterium or the use of pre-labeled building blocks.

A key structural feature of Dihydronarwedine is its methoxy (B1213986) group. The synthesis of Dihydronarwedine-d3 necessitates the specific incorporation of a trideuteromethyl group (-OCD₃). This is typically achieved by utilizing a deuterated methylating agent to introduce the labeled moiety onto a phenolic precursor.

The synthesis begins with a suitable precursor, often a derivative of isovanillin, which contains a free hydroxyl group that can be O-methylated. researchgate.netchim.it The choice of the deuterated reagent is critical for achieving high levels of deuterium incorporation. Deuterated iodomethane (B122720) (CD₃I) is a commonly employed reagent for this purpose due to its high reactivity and commercial availability.

The reaction is generally carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide. The selection of the base and solvent system is crucial to ensure efficient methylation and minimize side reactions. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), while polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are often used to facilitate the reaction. researchgate.netnih.gov

Table 1: Reagents and Conditions for Methoxy Group Deuteration

PrecursorDeuterated ReagentBaseSolventTypical Yield
Hydroxy-phenolic precursorCD₃IK₂CO₃MeCN~90%
Hydroxy-phenolic precursor(CD₃)₂SO₄NaHTHF/DMF~85-95%
Hydroxy-phenolic precursorCD₃OTf2,6-LutidineCH₂Cl₂>95%

This table presents typical conditions and yields for the deuteration of a methoxy group on a phenolic precursor, based on analogous reactions in alkaloid synthesis.

Modern synthetic chemistry offers a variety of sophisticated techniques for isotopic labeling, moving beyond simple methylation reactions. metwarebio.com These methods provide greater control over the site of deuteration and can be applied to more complex molecular architectures.

Hydrogen/deuterium (H/D) exchange reactions represent a powerful strategy for introducing deuterium into a molecule at a late stage of the synthesis. cea.frnih.govnih.gov These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst to facilitate the exchange of specific protons for deuterons. tn-sanso.co.jpmdpi.com

For a complex scaffold like Dihydronarwedine, H/D exchange can be directed to specific positions based on the acidity of the C-H bonds or through the use of directing groups. cea.fr For instance, protons adjacent to carbonyl groups or aromatic rings can be more susceptible to exchange under basic or acidic conditions. Transition metal catalysts, such as iridium or ruthenium complexes, can also be employed to achieve site-selective C-H activation and subsequent deuteration. cea.fr

An alternative and often more precise approach to isotopic labeling involves the use of deuterated building blocks, or synthons, in the early stages of the synthesis. enamine.netnih.govenamine.net This "bottom-up" strategy ensures that the deuterium atoms are incorporated into the molecular framework from the outset.

For the synthesis of this compound, this could involve the preparation of a deuterated aromatic ring or a deuterated side chain that is later incorporated into the final molecule. nih.gov For example, a deuterated version of a key starting material could be synthesized and then carried through the synthetic sequence. This method offers excellent control over the position and level of deuterium incorporation. nih.govnih.gov

Methodological Advances in Isotopic Labeling Techniques

Multi-Step Chemical Synthesis Approaches for this compound

The core structure of Dihydronarwedine is analogous to that of galanthamine (B1674398), featuring a tetracyclic ring system. researchgate.netchim.itgoogle.com The synthesis of this framework often involves key reactions such as intramolecular Heck reactions, Pictet-Spengler reactions, or oxidative phenolic coupling to form the crucial ring junctions. researchgate.netchim.it

When constructing the deuterated analog, the deuterium-labeled precursor, such as the -OCD₃ containing aromatic piece, is carried through the synthetic sequence. The subsequent cyclization and functional group manipulation steps must be robust enough to tolerate the presence of the isotopic label without causing its loss or scrambling.

For example, a plausible synthetic route could involve the coupling of a deuterated aromatic aldehyde with a suitable amine, followed by a series of cyclizations to build the heterocyclic core. The final steps would then involve any necessary reductions or functional group interconversions to arrive at the target this compound. The choice of reagents and reaction conditions at each step is critical to maintain the integrity of the deuterated label.

Table 2: Key Synthetic Steps in a Hypothetical this compound Synthesis

StepReaction TypeKey ReagentsPurpose
1O-MethylationCD₃I, K₂CO₃Introduction of the d3-methoxy group
2Amide CouplingDeuterated aromatic acid, amine, DCC/EDCFormation of a key amide intermediate
3Bischler-Napieralski CyclizationPOCl₃ or PPAFormation of the dihydroisoquinoline ring
4Intramolecular Heck ReactionPd(OAc)₂, PPh₃Formation of the tetracyclic core
5ReductionLiAlH₄ or NaBH₄Reduction of carbonyl/imine functionalities

This table outlines a hypothetical, yet chemically reasonable, sequence of reactions for the synthesis of this compound, drawing on established methods for related alkaloid synthesis.

Stereochemical Control in Deuterated Analog Synthesis

The synthesis of deuterated alkaloids such as this compound presents a significant stereochemical challenge. The core structure contains multiple stereocenters, and their precise arrangement is critical for biological function. The total synthesis of the parent alkaloid, galantamine, often proceeds through the precursor narwedine, which features a prochiral ketone. rsc.orgwikipedia.org The reduction of this ketone is a crucial step that establishes a new stereocenter, and controlling the stereochemical outcome of this transformation is paramount.

When synthesizing a deuterated analog, this challenge is compounded. Deuterium can be introduced either by using deuterated building blocks early in the synthesis or by employing deuterated reagents in key steps, such as reduction. Stereoselective reduction of a ketone to an alcohol is a well-established strategy. For instance, the diastereoselective reduction of the enone in a galantamine precursor has been achieved with reagents like L-selectride to yield the desired stereoisomer. rsc.org This same principle can be applied to a deuterated narwedine analog to produce this compound with high stereopurity.

Advanced methods leverage asymmetric catalysis to achieve high levels of enantioselectivity. Transition-metal mediated reactions, including asymmetric allylic alkylation (AAA) and intramolecular Heck reactions, have been pivotal in constructing key vicinal stereocenters in galantamine synthesis. rsc.org Another powerful technique involves the use of chiral auxiliaries or chiral pool synthesis, starting from readily available chiral molecules like L-tyrosine. rsc.org For direct, stereoselective deuteration, specific chiral reducing agents are employed. For example, the stereoselective reduction of a deuterated aldehyde with a non-deuterated chiral borane, such as (R)-(+)-Alpine-Borane, can install a stereogenic center bearing a deuterium atom with high fidelity. nih.gov

Table 1: Comparison of Stereoselective Synthesis Strategies

Method Description Key Reagents/Catalysts Advantages Applicability to this compound
Diastereoselective Reduction Reduction of a prochiral ketone on a molecule already containing other stereocenters, where the existing chirality directs the approach of the reducing agent. L-selectride, K-selectride High diastereoselectivity, well-established. Directly applicable for the reduction of a deuterated Narwedine precursor. rsc.org
Asymmetric Catalysis Use of a chiral catalyst to create a chiral product from an achiral or prochiral substrate. Chiral phosphine (B1218219) ligands (e.g., with Palladium or Rhodium), peptide-phosphonium catalysts. rsc.orgacs.org High enantioselectivity, catalytic amounts of chiral material needed. Useful for establishing the core stereochemistry early in the synthesis before deuteration.
Chiral Pool Synthesis Synthesis starting from an enantiomerically pure natural product that already contains some of the required stereocenters. L-tyrosine, Tartaric acid derivatives. rsc.orgwikipedia.org Absolute stereochemistry is pre-defined. Establishes the initial stereochemical framework onto which deuterium can be incorporated.

| Chiral Deuterated Reagents | Use of a reducing agent or other reagent that is both chiral and contains deuterium to deliver a deuterium atom stereoselectively. | Chiral deuterated boranes (e.g., deuterated Alpine-Borane). | Direct and stereospecific introduction of deuterium. | Ideal for late-stage, stereoselective deuteration of an advanced intermediate. |

Industrial-Scale Synthetic Considerations for Deuterated Alkaloids

Translating a complex, multi-step synthesis of a deuterated alkaloid from the laboratory to an industrial scale introduces a host of practical and economic challenges. The high cost and scarcity of naturally sourced galantamine originally drove the development of total synthesis routes, making industrial viability a central goal from the outset. wikipedia.orggoogle.com For deuterated analogs like this compound, these considerations are even more critical.

A primary concern is the cost and handling of the deuterium source. Heavy water (D2O) is the most common and economical source of deuterium, but reactions using it, such as H-D exchange, can require harsh conditions (high temperature and pressure) and may lack selectivity. nih.govtn-sanso.co.jp A practical method developed for deuteration involves the in-situ generation of deuterium gas from D2O using aluminum powder with a palladium on carbon (Pd/C) catalyst, which avoids the need for pressurized gas cylinders and is safer for large-scale operations. nih.gov The only waste product from this method is stable, non-toxic aluminum oxide, adding to its green credentials. nih.gov

Efficiency and throughput are key to reducing costs. Traditional batch processing methods suffer from limitations in scaling, long reaction and workup times, and inefficiencies in heating and cooling. tn-sanso.co.jp Modern flow chemistry offers a compelling solution to these problems. colab.ws By performing reactions in continuous flow reactors, often coupled with microwave heating, significant improvements in efficiency, safety, and control can be achieved. tn-sanso.co.jp This technology allows for the entire process, from reaction to separation and purification, to be integrated into a single, continuous step, drastically reducing process time and the amount of expensive D2O required. tn-sanso.co.jp

Furthermore, the principles of green chemistry are increasingly important in industrial synthesis. Biocatalysis, which uses enzymes to perform chemical transformations, is a powerful tool for large-scale alkaloid production. mdpi.com Enzymes operate under mild conditions and exhibit exceptional chemo-, regio-, and stereoselectivity, which can simplify synthetic routes, reduce the need for protecting groups, and minimize waste. mdpi.com The development of robust enzymes for key steps in alkaloid synthesis could provide a highly sustainable and economically advantageous route for industrial production. mdpi.com

Table 2: Industrial Synthesis Approaches for Deuterated Compounds

Parameter Batch Synthesis Flow Chemistry
Scalability Limited by reactor vessel size; scaling up is not linear. tn-sanso.co.jp Easily scalable by running the system for longer or using parallel reactors. colab.ws
Safety Handling of large quantities of hazardous reagents; potential for thermal runaway. Small reaction volumes at any given time enhance safety; better heat and mass transfer. tn-sanso.co.jp
Efficiency Long reaction times due to inefficient heating/cooling; complex workup procedures. tn-sanso.co.jp Rapid reactions (often with microwave assistance); integrated purification and separation. tn-sanso.co.jp
Reagent Consumption Often requires a large excess of reagents, including expensive D2O. tn-sanso.co.jp Precise stoichiometric control reduces waste; can be designed for efficient recycling of D2O.

| Process Control | Difficult to maintain uniform temperature and mixing. | Superior control over reaction parameters (temperature, pressure, time). |

Sophisticated Analytical Applications of Dihydronarwedine D3

Role as an Internal Standard in Advanced Mass Spectrometry

The use of stable isotope-labeled internal standards, such as Dihydronarwedine-d3, is considered the gold standard in quantitative mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), offers high precision and accuracy by correcting for variations in sample extraction, chromatographic retention, and ionization efficiency.

Isotope Dilution Mass Spectrometry (IDMS) for Alkaloid Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a primary method of measurement that provides results traceable to the International System of Units (SI). nih.gov In the context of alkaloid quantification, a known amount of this compound is added to a sample containing an unknown amount of dihydronarwedine (B1639110). The two compounds are then extracted and analyzed together. Since this compound and the native dihydronarwedine exhibit nearly identical physicochemical properties, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. researchgate.net

The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement is inherently more precise and accurate than relying on external calibration alone. The use of a stable isotope-labeled internal standard is particularly advantageous as it co-elutes with the analyte, providing the best possible correction for matrix effects, which are a common source of error in complex biological samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) offers the ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). When coupled with an appropriate internal standard like this compound, HRMS can provide exceptional selectivity and confidence in compound identification and quantification. The high mass accuracy allows for the determination of the elemental composition of both the analyte and the internal standard, further confirming their identity. While HRMS can reduce some interferences, the use of a co-eluting, stable isotope-labeled internal standard like this compound remains crucial for correcting matrix effects and ensuring the highest level of quantitative accuracy.

Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Optimization

Tandem mass spectrometry (MS/MS) is a powerful technique for the selective and sensitive quantification of analytes in complex mixtures. In a typical LC-MS/MS or GC-MS/MS experiment for the quantification of dihydronarwedine, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for both the analyte and its deuterated internal standard, this compound.

The optimization of MS/MS parameters is a critical step in method development. For Dihydronarwedine and this compound, this would involve the infusion of standard solutions into the mass spectrometer to determine the optimal precursor ion (typically the protonated molecule [M+H]+ in positive ion mode) and the most abundant and stable product ions generated upon collision-induced dissociation (CID). The collision energy is optimized to maximize the intensity of the desired product ions. Given the structural similarity, the fragmentation pattern of this compound is expected to be very similar to that of dihydronarwedine, with a +3 Da shift in the mass of the precursor ion and any fragments containing the deuterium (B1214612) labels.

Table 1: Illustrative LC-MS/MS Parameters for Dihydronarwedine and this compound

ParameterDihydronarwedineThis compound
Precursor Ion (Q1) m/z 288.1m/z 291.1
Product Ion (Q3) m/z 213.1m/z 213.1 or 216.1
Collision Energy (eV) 2525
Dwell Time (ms) 100100

Note: The product ion for this compound would depend on whether the deuterium labels are on a part of the molecule that is lost during fragmentation. If the label is on a stable part of the molecule, the fragment ion will also show a mass shift.

Chromatographic Separation Techniques Utilizing this compound

The development of a robust chromatographic method is essential for the accurate quantification of dihydronarwedine, ensuring its separation from other related alkaloids, impurities, and matrix components. The co-elution of this compound with the analyte is a key aspect of its function as an internal standard. researchgate.net

Liquid Chromatography (LC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Amaryllidaceae alkaloids like dihydronarwedine. nih.govscispace.com Method development involves the systematic optimization of several parameters to achieve the desired separation.

Column Selection: C18 columns are widely used for the separation of these alkaloids. The choice of a specific C18 column will depend on factors such as particle size, pore size, and surface chemistry.

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase can significantly influence the retention and peak shape of basic compounds like dihydronarwedine.

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all compounds of interest and to reduce the analysis time.

Flow Rate and Temperature: These parameters are optimized to achieve good peak resolution and acceptable analysis times.

Table 2: Example of a Liquid Chromatography Method for the Analysis of Dihydronarwedine

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Expected Retention Time 2-4 minutes

Gas Chromatography (GC) Method Development

Gas chromatography (GC) can also be used for the analysis of Amaryllidaceae alkaloids, although it often requires a derivatization step to increase the volatility and thermal stability of the analytes. researchgate.net

Derivatization: Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This process would be applied to both dihydronarwedine and this compound.

Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), is typically used for the separation of these silylated derivatives.

Temperature Program: A temperature program is employed to ensure the separation of the analytes from other components in the sample. This involves starting at a lower temperature and gradually increasing it to a final temperature.

Injector and Detector Temperatures: The injector and detector temperatures are set high enough to ensure the efficient vaporization of the derivatized analytes and to prevent condensation.

Table 3: Illustrative Gas Chromatography Method Parameters for Derivatized Dihydronarwedine

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injector Temperature 280 °C
Temperature Program 150 °C (1 min), then 10 °C/min to 280 °C (5 min)
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C

Method Validation and Performance Metrics in Analytical Chemistry

In the realm of analytical chemistry, particularly in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), the validation of the analytical method is paramount to ensure the reliability and accuracy of the results. When employing a deuterated internal standard such as this compound, a rigorous validation process is undertaken to evaluate its performance. This process typically assesses linearity, precision, accuracy, and the internal standard's effectiveness in compensating for matrix effects.

Linearity and Dynamic Range Assessment

The linearity of an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The dynamic range is the concentration range over which this linearity, accuracy, and precision are acceptable.

In a typical validation, a series of calibration standards are prepared at different concentrations, and a fixed concentration of the internal standard, this compound, is added to each. The response ratio of the analyte to the internal standard is then plotted against the analyte concentration. The linearity is evaluated by the correlation coefficient (r²) of the resulting calibration curve, with a value of ≥0.99 being generally acceptable.

Illustrative Data for Linearity Assessment:

Table 1: Representative Calibration Curve Data for an Analyte Using this compound as an Internal Standard
Analyte Concentration (ng/mL)Analyte Peak AreaThis compound Peak AreaResponse Ratio (Analyte/IS)
1.05,230101,5000.0515
5.026,100102,1000.2556
10.051,900101,8000.5098
50.0258,000100,9002.5570
100.0515,000101,2005.0890
500.02,590,000101,60025.4921

The data presented in this table is for illustrative purposes to demonstrate a typical linearity assessment and does not represent actual experimental results for this compound.

Based on such data, a regression analysis would be performed. A resulting regression equation (e.g., y = 0.051x + 0.001) and a correlation coefficient of r² > 0.99 would confirm the linearity of the method over the dynamic range of 1.0 to 500.0 ng/mL.

Precision and Accuracy Evaluations

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the mean of a set of results to the true concentration.

To assess precision and accuracy, quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate, both within the same day (intra-day precision) and on different days (inter-day precision). The use of this compound as an internal standard is expected to improve precision by correcting for variations during sample processing and analysis. scispace.com

Illustrative Data for Precision and Accuracy:

Table 2: Representative Intra- and Inter-Day Precision and Accuracy Data
QC LevelNominal Conc. (ng/mL)Intra-Day Measured Conc. (ng/mL) (n=6)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Measured Conc. (ng/mL) (n=18)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
Low3.02.954.598.33.056.2101.7
Medium75.076.23.1101.674.15.598.8
High400.0395.82.898.9405.24.8101.3

The data presented in this table is for illustrative purposes and does not represent actual experimental results for this compound. The acceptance criteria for precision (%RSD) is typically ≤15% (≤20% for the lower limit of quantification), and for accuracy, the mean value should be within ±15% of the nominal value.

Matrix Effects and Internal Standard Efficiency

Matrix effects are the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering compounds in the sample matrix. waters.com A key role of a stable isotope-labeled internal standard like this compound is to co-elute with the analyte and experience the same matrix effects, thereby providing effective compensation. waters.comscioninstruments.com

The efficiency of this compound in compensating for matrix effects is assessed by comparing the analyte response in the presence of the matrix with the response in a neat solution. The matrix factor (MF) is calculated for the analyte alone and for the analyte in the presence of the internal standard. An MF close to 1 indicates minimal matrix effect. The ability of the internal standard to compensate is demonstrated if the RSD of the response ratios (analyte/IS) across different lots of the biological matrix is within acceptable limits (typically ≤15%).

Illustrative Data for Matrix Effect Evaluation:

Table 3: Representative Matrix Effect Data from Different Biological Matrix Lots
Matrix LotAnalyte Peak Area (in Matrix)IS Peak Area (in Matrix)Response Ratio (in Matrix)Matrix Factor (Analyte)IS-Normalized Matrix Factor
145,80089,5000.51170.881.01
243,90085,9000.51110.841.01
348,20094,1000.51220.931.01
445,10088,1000.51190.871.01
546,50090,8000.51210.901.01
Mean 45,900 89,680 0.5118 0.88 1.01
%RSD 3.5% 3.4% 0.08% 3.8% 0.0%

The data presented in this table is for illustrative purposes. It demonstrates how this compound, as an ideal internal standard, can effectively compensate for the variability in analyte response caused by matrix effects, as shown by the very low %RSD of the response ratio.

The use of a deuterated internal standard such as this compound is a widely accepted practice in quantitative mass spectrometry to ensure the accuracy and robustness of the analytical method. nih.gov While deuterium-labeled compounds may occasionally exhibit slightly different chromatographic retention times compared to the unlabeled analyte, they are generally considered the gold standard for internal standards in quantitative bioanalysis. scispace.comnih.gov

Mechanistic and Tracer Studies Involving Dihydronarwedine D3

Elucidation of Galanthamine (B1674398) Metabolic Pathways

The metabolism of galanthamine involves several key transformations, including demethylation. harvard.edu Deuterated probes are crucial in studying these pathways, as the change in mass allows for the clear identification of metabolites.

Identification of Novel Metabolites via Tracer Experiments

Tracer experiments with labeled compounds are fundamental to discovering previously unknown metabolites. Feeding a system with Dihydronarwedine-d3 and subsequently analyzing the metabolic products via mass spectrometry could reveal novel biotransformation products of narwedine derivatives, expanding our understanding of the metabolic grid surrounding galanthamine.

In Vitro Biotransformation Studies in Enzyme Systems

In vitro systems, such as liver microsomes or recombinant enzymes, are essential for studying specific enzymatic reactions in a controlled environment. google.com Introducing this compound into such systems containing cytochrome P450 enzymes, which are known to be involved in galanthamine metabolism, ptbioch.edu.pl would enable researchers to pinpoint the specific enzymes responsible for its transformation and to study the kinetics of these reactions.

In Vitro SystemPotential Application of this compoundExpected Outcome
Human Liver MicrosomesIncubation to study phase I metabolism.Identification of specific CYP enzymes involved in the oxidation or demethylation of the narwedine scaffold.
Recombinant CYP EnzymesTesting with individual enzymes (e.g., CYP2D6, CYP3A4).Determination of enzyme specificity and kinetic parameters for the metabolism of dihydronarwedine (B1639110).
Plant Cell CulturesFeeding studies with Leucojum aestivum or Narcissus spp.Elucidation of late-stage biosynthetic steps and potential metabolic shunting in the plant.

Biosynthetic Pathway Elucidation of Amaryllidaceae Alkaloids

The biosynthesis of the diverse family of Amaryllidaceae alkaloids originates from a common precursor, 4'-O-methylnorbelladine. researchgate.net The pathway involves a series of complex cyclizations and modifications.

Tracing Precursor Incorporation Using this compound

Narwedine is a key intermediate in the biosynthesis of galanthamine, formed through an oxidative coupling reaction and existing in equilibrium with galanthamine itself. researchgate.net By introducing this compound into a biosynthetic system, such as tissue cultures of Leucojum aestivum, researchers could directly trace its incorporation into galanthamine and potentially other related alkaloids. This would provide direct evidence for its role as a precursor and help to quantify the efficiency of the conversion. Studies have successfully used deuterated precursors like 4'-O-methyl-d3-norbelladine to trace the formation of galanthamine and other alkaloids in plant cultures. nih.govresearchgate.net

Enzymatic Activity and Reaction Mechanisms in Alkaloid Biosynthesis

The reduction of the ketone group in narwedine to form the alcohol group in galanthamine is a critical stereoselective step in the biosynthetic pathway. researchgate.net Using this compound as a substrate for isolated enzymes would allow for detailed mechanistic studies of the reductase involved. The deuterium (B1214612) label could potentially influence the reaction rate (a phenomenon known as the kinetic isotope effect), providing insights into the reaction mechanism and the nature of the transition state.

Enzyme ClassReactionRelevance of this compound
OxidoreductasesReduction of the ketone in narwedine to the alcohol in galanthamine.Direct substrate to assay enzyme activity and stereoselectivity. The deuterium label can be used to study the reaction mechanism.
MethyltransferasesN-methylation of demethylated intermediates.Although the label is not on the methyl group, its presence on the core structure allows for tracking of the substrate and product.

Application of Deuterated Analogs in Plant Cell Culture Studies

Plant cell cultures provide a controlled environment for studying the biosynthesis of secondary metabolites, including Amaryllidaceae alkaloids. The administration of deuterated precursors to these cultures allows for the elucidation of biosynthetic pathways without the complexities of whole-plant systems. A pivotal compound in these studies is 4'-O-methyl-d3-norbelladine, a deuterated precursor to a wide array of Amaryllidaceae alkaloids. nih.govresearchgate.netfrontierspartnerships.org

Research conducted on shoot cultures of Leucojum aestivum (the summer snowflake) has demonstrated the successful biotransformation of 4'-O-methyl-d3-norbelladine into various deuterated alkaloids. nih.govfrontierspartnerships.org This process is a cornerstone for understanding how complex alkaloids are naturally synthesized. The incorporation of the deuterium label from the precursor into downstream products provides definitive evidence of the biosynthetic relationship between the fed precursor and the isolated alkaloids.

In these studies, plant tissues are cultured in a medium supplemented with the deuterated precursor. After a period of incubation, the plant material and the culture medium are harvested and extracted. The resulting extracts are then subjected to sophisticated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govfrontierspartnerships.org These methods are capable of separating the complex mixture of alkaloids and identifying both the native (non-deuterated) and the deuterated forms based on their mass-to-charge ratios. The detection of a mass shift corresponding to the number of deuterium atoms incorporated confirms the biosynthetic conversion.

A study utilizing 4'-O-methyl-d3-norbelladine in Leucojum aestivum shoot cultures successfully identified six labeled alkaloids, indicating that this precursor is incorporated into three distinct groups of Amaryllidaceae alkaloids. nih.govfrontierspartnerships.org This finding underscores the divergent nature of the biosynthetic pathways originating from a common intermediate. The ability to trace the metabolic fate of deuterated precursors provides invaluable insights into the intricate network of enzymatic reactions that lead to the rich diversity of Amaryllidaceae alkaloids. While direct studies on this compound are not extensively documented in publicly available research, the principles established with its precursor, 4'-O-methyl-d3-norbelladine, are directly applicable. By feeding this compound to a suitable plant culture system, researchers could similarly trace its subsequent metabolic conversions and identify the enzymes involved in its downstream modifications.

Table 1: Application of Deuterated Analogs in Plant Cell Culture Studies

Research Area Methodology Key Findings Reference
Biosynthetic Pathway Elucidation Feeding of 4'-O-methyl-d3-norbelladine to Leucojum aestivum shoot cultures. Successful biotransformation into multiple deuterated Amaryllidaceae alkaloids. nih.govfrontierspartnerships.org
Metabolite Identification Analysis of culture extracts using HPLC-MS and GC-MS. Identification of six distinct deuterated alkaloid products. nih.govfrontierspartnerships.org
Pathway Divergence Observation of labeled products across different alkaloid subgroups. 4'-O-methylnorbelladine is a common precursor for at least three different biosynthetic branches. nih.gov

Isotope Effects in Reaction Mechanism Investigations

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). acs.org This effect is a powerful tool for investigating reaction mechanisms, particularly for identifying rate-limiting steps and for understanding the nature of transition states in enzymatic reactions.

The KIE is the ratio of the reaction rate for a molecule with a lighter isotope (kH) to the rate for the same molecule with a heavier isotope (kD), i.e., kH/kD. acs.org A "normal" primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step of the reaction. acs.org This is because the bond to the heavier isotope (deuterium) has a lower zero-point vibrational energy and is therefore stronger, requiring more energy to break. acs.org

Table 2: Principles of Kinetic Isotope Effect (KIE) Studies

KIE Value Interpretation Mechanistic Implication
kH/kD > 1 (Normal KIE) The reaction is slower with the deuterated substrate. The bond to the isotope is broken in the rate-limiting step.
kH/kD ≈ 1 No significant change in reaction rate. The bond to the isotope is not broken in the rate-limiting step.
kH/kD < 1 (Inverse KIE) The reaction is faster with the deuterated substrate. Often associated with changes in hybridization at the labeled position in the transition state.

Beyond its effect on reaction rates, deuterium labeling can also provide insights into the molecular interactions between a substrate and an enzyme at a mechanistic level. The substitution of hydrogen with deuterium can subtly alter the physical properties of a molecule, which can in turn affect its binding to an enzyme's active site and the dynamics of the catalytic process.

One of the primary ways deuterium labeling influences molecular interactions is through changes in vibrational frequencies of chemical bonds. biorxiv.org A C-D bond vibrates at a lower frequency than a C-H bond due to the greater mass of deuterium. This difference in vibrational energy can affect the stability of the enzyme-substrate complex and the transition state. For instance, if a particular C-H bond is involved in a crucial hydrogen bonding interaction with an amino acid residue in the enzyme's active site, the substitution with deuterium could alter the strength of that interaction, providing clues about the geometry and electronic environment of the active site.

Furthermore, deuterium labeling can be used in advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to probe the structure and dynamics of protein-ligand interactions. biorxiv.org By using a deuterated ligand like this compound, it is possible to simplify complex NMR spectra and focus on the signals from the protein or specific protons on the ligand that are not exchanged with deuterium. This can help in determining the binding orientation of the substrate within the active site and identifying the specific amino acid residues involved in catalysis.

While the direct application of these techniques to this compound is a subject for future research, the foundational principles demonstrate the potential of isotopic labeling to go beyond simple tracer studies and provide a detailed, mechanistic understanding of enzyme function in the biosynthesis of Amaryllidaceae alkaloids.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution. For isotopically labeled compounds, specific NMR techniques are indispensable for verifying the position of the label and for probing subtle structural and dynamic effects.

Deuterium (B1214612) (²H or D) NMR spectroscopy is the most direct method for confirming the successful incorporation of deuterium into a target molecule. cdnsciencepub.com Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium nuclei. Since Dihydronarwedine-d3 is enriched with deuterium, it produces a strong signal in the ²H NMR spectrum, whereas an unlabeled sample would show no significant signal due to the very low natural abundance of deuterium (0.015%). cdnsciencepub.comnih.gov

The key application of ²H NMR in this context is to verify that the deuteration has occurred exclusively at the intended position—the methoxy (B1213986) (-OCH₃) group. The spectrum is expected to show a single resonance corresponding to the -OCD₃ group. The chemical shift in ²H NMR is nearly identical to that of the corresponding protons in ¹H NMR, allowing for straightforward spectral assignment. nih.gov The absence of signals at other positions confirms the isotopic and regiochemical purity of the compound.

Table 1: Expected NMR Chemical Shifts for the Methoxy Group in Dihydronarwedine (B1639110) and its d3-Isotopologue.
NucleusCompoundFunctional GroupExpected Chemical Shift (δ, ppm)Rationale
¹HDihydronarwedine-OCH₃~3.8 - 4.0Typical range for aryl methoxy protons.
¹HThis compound-OCD₃No significant signalProtons are replaced by deuterium.
²HThis compound-OCD₃~3.8 - 4.0²H chemical shifts are analogous to ¹H shifts. nih.gov

Isotopic substitution can subtly influence the conformational preferences and dynamics of a molecule. These changes, known as isotope effects, can be detected by high-resolution NMR techniques. mit.edu While deuterium substitution has a minimal impact on the equilibrium geometry, it can affect molecular motions and averaged NMR parameters like coupling constants and nuclear Overhauser effects (NOEs). nih.gov

NMR studies, particularly 2D experiments like NOESY, can measure through-space interactions between nuclei. By comparing the NOESY spectra of Dihydronarwedine and this compound, researchers can identify any conformational adjustments induced by the isotopic labeling. Furthermore, the deuterium label can serve as a relaxation probe in specialized solid-state NMR experiments to study the dynamics of the methoxy group relative to the rest of the alkaloid scaffold, providing insights into its rotational freedom and interaction with its environment. cdnsciencepub.com The conformational dependence of NMR isotope shifts, where the chemical shift of a nucleus changes upon isotopic substitution of a nearby atom, can also be used to infer details about backbone dihedral angles and local geometry. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the bonded atoms and the strength of the chemical bonds. Substituting hydrogen with deuterium, which is twice as massive, leads to a significant and predictable shift in vibrational frequencies. youtube.com

The most prominent change in the IR and Raman spectra of this compound compared to its non-deuterated counterpart is the appearance of carbon-deuterium (C-D) stretching and bending modes. The C-D stretching vibrations appear in a relatively "clean" spectral window, typically around 2100-2250 cm⁻¹, which is significantly lower than the C-H stretching frequencies found around 2850-3000 cm⁻¹. libretexts.orgvaia.com This clear separation prevents spectral overlap and allows for the unambiguous identification of the deuterated functional group. The presence of C-D stretching peaks and the corresponding reduction in the intensity of the methoxy C-H stretching peaks serve as definitive proof of successful deuteration. Raman spectroscopy is also highly effective for observing these shifts and can provide complementary information, particularly for symmetric vibrations. researchgate.netrsc.org

Table 3: Comparison of Characteristic Infrared Vibrational Frequencies for C-H and C-D Bonds.
Vibrational ModeBondTypical Frequency Range (cm⁻¹)Expected in Spectrum of
Stretchingsp³ C-H (methoxy)2850 - 3000Dihydronarwedine
Stretchingsp³ C-D (methoxy-d3)2100 - 2250This compound
Bending (Scissoring)-CH₂-~1450 - 1470Both
Bending (Symmetric Deformation/Umbrella)-CH₃~1375Dihydronarwedine
Bending (Symmetric Deformation/Umbrella)-CD₃~1050 - 1100This compound

Theoretical and Computational Studies of Deuterated Analogs

Molecular Modeling and Docking Simulations for Enzyme-Substrate Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein or enzyme. In the context of Dihydronarwedine-d3, these simulations are crucial for understanding how deuteration might influence its interaction with target enzymes, such as Acetylcholinesterase (AChE), a key enzyme in the treatment of Alzheimer's disease.

Table 1: Simulated Docking of Dihydronarwedine (B1639110) Analogs with Acetylcholinesterase (AChE)

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Dihydronarwedine-10.8Trp84, Tyr334, Phe330π-π Stacking, Hydrophobic
This compound-10.9Trp84, Tyr334, Phe330π-π Stacking, Hydrophobic
Galantamine-11.2Trp84, Ser200, His440Hydrogen Bond, π-π Stacking

This table presents hypothetical data to illustrate the typical output of docking simulations. The minor difference in binding energy for the deuterated compound reflects the subtle electronic effects of deuterium (B1214612).

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.com These methods solve approximations of the Schrödinger equation to determine parameters such as molecular orbital energies, electron density distribution, and vibrational frequencies. northwestern.edu For this compound, these calculations can elucidate how isotopic substitution affects its electronic structure and, consequently, its chemical reactivity.

Calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), whose energy gap is a critical indicator of a molecule's kinetic stability. mdpi.com While deuteration does not significantly alter the HOMO-LUMO gap, it does change the vibrational frequencies of the C-D bonds compared to C-H bonds. libretexts.org This is due to the increased reduced mass of the C-D oscillator. libretexts.org These calculations can also provide Mulliken atomic charges and spin densities, offering a detailed picture of the electron distribution across the molecule. nih.gov The results of these calculations can be benchmarked against experimental data for accuracy. nih.gov

Table 2: Calculated Quantum Chemical Properties of Dihydronarwedine Analogs

PropertyDihydronarwedineThis compoundMethod
HOMO Energy (eV)-5.89-5.90DFT/B3LYP
LUMO Energy (eV)-0.21-0.21DFT/B3LYP
HOMO-LUMO Gap (eV)5.685.69DFT/B3LYP
Dipole Moment (Debye)2.152.13DFT/B3LYP
Zero-Point Energy (kcal/mol)215.4214.2DFT/B3LYP

This table contains representative data from quantum chemical calculations, illustrating the subtle differences in electronic properties caused by deuteration, particularly the change in zero-point energy.

In Silico Prediction of Metabolic Transformations (Excluding Clinical Outcomes)

In silico methods are instrumental in predicting the metabolic fate of drug candidates, helping to identify potential sites of metabolism and the enzymes involved, primarily the cytochrome P450 (CYP) superfamily. nih.govnih.gov For this compound, these predictive studies would assess its susceptibility to metabolic enzymes compared to its non-deuterated counterpart.

The process involves docking the compound into the active sites of various CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9). nih.gov The binding affinity and the proximity of specific atoms to the enzyme's catalytic center (the heme iron) are used to predict the likelihood and regioselectivity of metabolic reactions like hydroxylation or demethylation. The introduction of deuterium at a metabolically active site can significantly slow down its rate of metabolism due to the kinetic isotope effect. nih.gov By computationally screening this compound against a panel of CYP enzymes, researchers can generate a metabolic profile, predicting which isoforms are most likely to interact with the compound and which positions on the molecule are most susceptible to modification.

Table 3: Predicted Metabolic Stability of this compound

Metabolic EnzymePredicted Binding Affinity (ΔG, kcal/mol)Predicted Site of MetabolismExpected Impact of Deuteration
CYP3A4-8.5N-demethylationReduced rate of metabolism
CYP2D6-7.9Aromatic hydroxylationNo significant change
CYP1A2-6.2No significant interactionN/A

This table presents a hypothetical in silico metabolic prediction for this compound. It suggests that if the deuteration is at the N-methyl group, metabolism by CYP3A4 would be slowed.

Analysis of Isotope Effects Through Computational Chemistry

Computational chemistry provides the theoretical framework to quantify the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. libretexts.orgosti.gov The KIE is a cornerstone for studying reaction mechanisms and is particularly relevant for deuterated drugs. epfl.ch The effect arises because the heavier deuterium atom forms a stronger chemical bond with carbon, resulting in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step. osti.gov

Computational methods, such as DFT, can calculate the vibrational frequencies for both the deuterated and non-deuterated molecules in their ground states and at the transition state of a reaction. researchgate.net From these frequencies, the zero-point energies can be determined, and the KIE (expressed as the ratio kH/kD) can be predicted. A primary KIE (kH/kD > 1) is expected when the C-H bond is broken during the rate-limiting step. nih.gov For this compound, if the deuterium atoms are placed at a site of metabolic attack, computational analysis would predict a significant KIE, suggesting enhanced metabolic stability.

Table 4: Computational Analysis of Kinetic Isotope Effect (KIE) for N-demethylation

ParameterC-H BondC-D BondSource
Ground State Vibrational Frequency (cm-1)~2900~2100Calculated (DFT)
Zero-Point Energy Difference (kcal/mol)~1.5Calculated
Predicted kH/kD at 298 K3.5 - 5.0Calculated

This table illustrates a theoretical calculation of the KIE for a metabolic reaction involving C-H bond cleavage. The difference in vibrational frequency and zero-point energy leads to a predicted KIE, indicating a slower reaction for the deuterated compound.

Future Research Directions and Emerging Applications of Dihydronarwedine D3

Development of Novel Deuterated Analogs for Mechanistic Probes

The strategic incorporation of deuterium (B1214612) into molecules like Dihydronarwedine (B1639110) offers a powerful tool for mechanistic studies. The development of novel deuterated analogs of Dihydronarwedine is a promising avenue for gaining deeper insights into enzyme kinetics, metabolic pathways, and drug-receptor interactions.

Deuteration can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. This effect can be harnessed to study the specific sites of metabolism on the Dihydronarwedine molecule. By synthesizing a series of deuterated analogs with deuterium atoms at different positions, researchers can pinpoint which chemical bonds are broken during metabolism. This information is invaluable for understanding the compound's metabolic stability and identifying the enzymes responsible for its transformation.

Furthermore, deuterated analogs serve as excellent mechanistic probes for studying receptor binding and enzyme inhibition. The subtle changes in molecular properties upon deuteration can influence binding affinities and inhibitory constants, providing a nuanced view of the molecular interactions at play.

Table 1: Potential Deuterated Analogs of Dihydronarwedine and Their Research Applications

Deuterated AnalogPosition of DeuteriumPotential Research Application
Dihydronarwedine-d3Methyl groupInvestigating O-demethylation pathways
Dihydronarwedine-d1Specific ring positionStudying enzymatic dehydrogenation/oxidation
Dihydronarwedine-d5Aromatic ringProbing aromatic hydroxylation

Integration of this compound in Multi-Omics Research

The advent of multi-omics technologies has revolutionized our ability to study biological systems in a holistic manner. The integration of this compound into multi-omics workflows, encompassing genomics, transcriptomics, proteomics, and metabolomics, holds immense potential for a comprehensive understanding of its biological effects.

In metabolomics, this compound can be used as a tracer to follow the metabolic fate of its non-deuterated counterpart within a biological system. By tracking the appearance of deuterated metabolites, researchers can construct detailed metabolic maps and identify novel biotransformation products. This approach has been successfully applied in the study of other alkaloids to elucidate their complex metabolic networks.

In conjunction with proteomics and transcriptomics, the use of this compound can help identify the proteins and genes that are modulated by the compound. For example, changes in the expression of specific cytochrome P450 enzymes or transport proteins in response to this compound administration would provide strong evidence for their involvement in its metabolism and disposition. This integrated approach can reveal the compound's mechanism of action at a systems level.

Advancements in Analytical Platforms for High-Throughput Quantification

The accurate and sensitive quantification of this compound and its metabolites is crucial for all aspects of its research. The development of advanced analytical platforms, particularly those based on mass spectrometry, is essential for high-throughput analysis in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples. The development of a robust and validated LC-MS/MS method for this compound would enable its use as an internal standard for the accurate quantification of endogenous Dihydronarwedine. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative data.

Furthermore, advancements in high-resolution mass spectrometry and novel chromatographic techniques can facilitate the simultaneous analysis of this compound and a wide range of its metabolites in a single analytical run. This capability is particularly important for comprehensive pharmacokinetic and metabolic profiling studies.

Table 2: Key Parameters for a High-Throughput LC-MS/MS Method for this compound

ParameterDescription
Ionization ModeElectrospray Ionization (ESI)
PolarityPositive
Precursor Ion (m/z)[M+H]+ of this compound
Product Ions (m/z)Specific fragment ions for quantification and confirmation
Chromatographic ColumnReversed-phase C18
Mobile PhaseGradient of water and acetonitrile (B52724) with formic acid
Run Time< 5 minutes

Exploration of this compound in Unraveling Complex Biological Pathways

The unique properties of this compound make it a valuable tool for exploring its role in complex biological pathways. As a deuterated analog of a plant-derived alkaloid, it is likely to interact with various cellular targets and signaling pathways.

Many Amaryllidaceae alkaloids are known to possess interesting pharmacological activities, including effects on the central nervous system and anti-proliferative properties. ptbioch.edu.pl Research into the biological activities of Dihydronarwedine and its deuterated analog could uncover novel therapeutic potentials. For instance, studies could investigate its effects on neurotransmitter systems, cell cycle regulation, or apoptosis in various cell culture and animal models.

The use of this compound as a tracer can also help to elucidate the mechanisms of transport and distribution of the parent compound across biological barriers, such as the blood-brain barrier. Understanding how these alkaloids reach their site of action is a critical aspect of their pharmacological characterization. By employing advanced imaging techniques in combination with the administration of this compound, it may be possible to visualize its distribution in tissues and organs in real-time.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing Dihydronarwedine-d3?

Answer:
Synthesis of deuterated compounds like this compound requires precise isotopic labeling, typically via catalytic deuteration or hydrogen-deuterium exchange under controlled conditions. Post-synthesis, characterization should include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm deuterium incorporation and structural integrity.
  • High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) to assess purity and isotopic enrichment ratios .
  • Isotopic abundance analysis using isotope-ratio mass spectrometry (IRMS) to verify isotopic stability .
    Documentation of synthesis protocols must adhere to reproducibility standards, including detailed reaction conditions and analytical validation steps .

Advanced: How can researchers address stability challenges of this compound in physiological environments during pharmacokinetic studies?

Answer:
Deuterium-labeled compounds may undergo isotopic exchange or metabolic degradation. To mitigate this:

  • In vitro stability assays should simulate physiological pH, temperature, and enzymatic activity (e.g., liver microsomes) to track deuterium retention.
  • In vivo studies require frequent sampling and LC-MS/MS to monitor deuterium loss in plasma or tissues.
  • Control experiments using non-deuterated analogs are critical to distinguish isotopic effects from metabolic pathways .
    Methodological transparency in reporting stability parameters (e.g., half-life, degradation byproducts) is essential for data reliability .

Basic: What role does this compound play in quantitative pharmacokinetic modeling?

Answer:
this compound is often used as an internal standard in LC-MS-based assays to correct for matrix effects and ionization variability. Key steps include:

  • Calibration curves spiked with known concentrations of the deuterated compound.
  • Cross-validation with non-deuterated Dihydronarwedine to ensure isotopic fidelity.
  • Data normalization using deuterated/internal standard peak area ratios to improve accuracy .

Advanced: How should researchers resolve contradictions in deuterium retention data across independent studies?

Answer:
Contradictions often arise from variations in synthesis protocols or analytical conditions. A systematic approach involves:

  • Replicating experiments under identical conditions (e.g., solvent systems, temperature).
  • Cross-laboratory validation to identify methodological biases.
  • Meta-analysis of raw data (e.g., NMR spectra, chromatograms) to assess instrumental or procedural inconsistencies .
    Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) can guide hypothesis refinement to address gaps .

Basic: What analytical techniques differentiate this compound from its non-deuterated counterpart?

Answer:

  • Mass spectrometry : Deuterated compounds exhibit a +3 Da shift in molecular ion peaks.
  • NMR spectroscopy : Deuterium substitution eliminates proton signals at labeled positions, simplifying structural confirmation.
  • Isotopic ratio monitoring : IRMS quantifies deuterium abundance with <0.1% error .

Advanced: How do isotopic effects of deuterium in this compound influence biological activity in comparative assays?

Answer:
Deuterium’s kinetic isotope effect (KIE) can alter metabolic rates or binding affinity. To evaluate this:

  • Parallel assays comparing deuterated and non-deuterated compounds under identical conditions.
  • Computational modeling (e.g., molecular dynamics simulations) to predict isotopic impacts on reaction pathways.
  • Dose-response studies to quantify potency differences, ensuring statistical power through repeated trials .

Basic: What protocols ensure ethical and reproducible use of this compound in metabolic studies?

Answer:

  • Sample anonymization : When using human-derived matrices (e.g., plasma), ensure compliance with ethical guidelines for biospecimen use .
  • Data transparency : Publish raw chromatograms, spectral data, and synthesis protocols in supplementary materials .
  • QA/QC documentation : Include batch-specific deuterium enrichment certificates and storage conditions .

Advanced: What strategies mitigate batch-to-batch variability in deuterated compound synthesis?

Answer:

  • Standardized reaction conditions : Use automated reactors for temperature/pressure control.
  • Post-synthesis purification : Employ preparative HPLC to isolate high-purity batches.
  • Inter-batch validation : Compare isotopic ratios and bioactivity across multiple synthesis runs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.